2,4-Dimethoxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-7-3-4-8(10-6-13)9(5-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXSCEPTSXPBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371200 | |

| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33904-03-9 | |

| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate from 2,4-Dimethoxyaniline

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethoxyphenyl isothiocyanate is a crucial building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactive isothiocyanate functional group allows for its incorporation into diverse molecular frameworks. This guide provides a detailed exploration of the synthetic routes from 2,4-dimethoxyaniline, with a primary focus on the prevalent and efficient thiophosgene-based method. It offers a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and emphasizes critical safety considerations, providing a holistic resource for laboratory-scale synthesis.

Introduction: The Versatility of this compound

The isothiocyanate functional group (-N=C=S) is a highly versatile reactive handle in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols. This reactivity makes this compound an invaluable reagent for the construction of complex molecules with potential therapeutic applications. The 2,4-dimethoxy substitution pattern on the phenyl ring can also influence the physicochemical properties and biological activity of the final compounds.

Synthetic Pathways from 2,4-Dimethoxyaniline

Several methods exist for the conversion of primary amines like 2,4-dimethoxyaniline to their corresponding isothiocyanates. The choice of a particular method often depends on factors such as scale, available reagents, and desired purity. The most common approaches are:

-

The Thiophosgene Method: This is a direct and widely used method that involves the reaction of the primary amine with thiophosgene (CSCl₂).[1] It is often favored for its efficiency and high yields.

-

The Carbon Disulfide Method: This approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[1][2] This method avoids the use of the highly toxic thiophosgene.

-

The Thiourea Method: In this two-step process, the amine is first converted to a thiourea derivative, which is subsequently cleaved to yield the isothiocyanate.[1]

This guide will provide a detailed exposition of the thiophosgene method, as it is a classic and reliable route for this transformation.

The Thiophosgene Route: Mechanism and Protocol

The reaction of 2,4-dimethoxyaniline with thiophosgene provides a direct and efficient synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of 2,4-dimethoxyaniline acts as a nucleophile and attacks the electrophilic carbon atom of thiophosgene.

-

Elimination: The resulting intermediate, a thiocarbamoyl chloride, readily eliminates a molecule of hydrogen chloride (HCl) to form the stable isothiocyanate product.

Caption: Synthesis of this compound via the thiophosgene method.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Dimethoxyaniline | 153.18 | 15.3 g | 0.10 | Starting material |

| Thiophosgene | 114.98 | 12.6 g (8.6 mL) | 0.11 | EXTREMELY TOXIC - Handle with extreme caution in a fume hood |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous |

| Saturated NaHCO₃ solution | - | 100 mL | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | For drying |

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl gas), dissolve 2,4-dimethoxyaniline in 150 mL of anhydrous dichloromethane.

-

Addition of Thiophosgene: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of thiophosgene in 100 mL of anhydrous dichloromethane from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench any unreacted thiophosgene and neutralize the HCl.

-

Extraction and Drying: Separate the organic layer, and wash it with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield this compound as a pale yellow solid.

Caption: A streamlined workflow for the synthesis of this compound.

Safety and Handling Precautions

Thiophosgene is an extremely toxic and corrosive chemical. [3][4] It is a lachrymator and can cause severe burns upon contact with skin and eyes.[3][4] Inhalation can be fatal.[3]

Mandatory Safety Measures:

-

Always handle thiophosgene in a well-ventilated chemical fume hood. [5][6]

-

Wear appropriate personal protective equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile gloves are a minimum requirement), and chemical safety goggles with a face shield.[4][5][7]

-

Have an emergency plan in place: Ensure that an eyewash station and safety shower are readily accessible.[3][5] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][7]

-

Waste Disposal: All thiophosgene-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methoxy groups in the expected integration and splitting patterns. |

| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C =S) typically appears in the range of 125-140 ppm, along with signals for the aromatic and methoxy carbons. |

| IR Spectroscopy | A strong and characteristic absorption band for the isothiocyanate group will be observed in the region of 2000-2200 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₉H₉NO₂S = 195.24 g/mol ).[8] |

Conclusion

The synthesis of this compound from 2,4-dimethoxyaniline via the thiophosgene method is a robust and efficient procedure. While the toxicity of thiophosgene necessitates stringent safety protocols, the directness and high yield of this reaction make it a valuable tool for synthetic chemists. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently and safely prepare this important synthetic intermediate for their drug discovery and development programs.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 8. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethoxyphenyl Isothiocyanate

Introduction

2,4-Dimethoxyphenyl isothiocyanate is a valuable bifunctional molecule in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds and biologically active molecules. Its structure, featuring a reactive isothiocyanate group and an electron-rich dimethoxy-substituted phenyl ring, makes it a subject of interest for researchers in medicinal chemistry and materials science. The precise and unambiguous characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the principles and data presented herein are designed to offer researchers, scientists, and drug development professionals a trusted resource for identifying and characterizing this molecule, ensuring the integrity of their subsequent research.

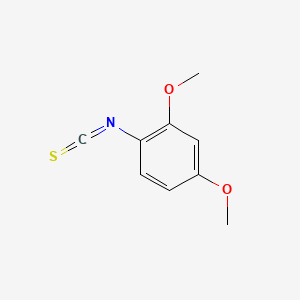

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide.

Caption: IUPAC numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals from the aromatic protons and the methoxy group protons.

Causality Behind Expected Signals:

-

Aromatic Region (δ 6.5-7.5 ppm): The benzene ring has three protons (H3, H5, H6). The two methoxy groups (-OCH₃) are strong electron-donating groups, which increase the electron density on the ring, causing the attached protons to be shielded and appear at a relatively higher field (lower ppm) compared to unsubstituted benzene (δ 7.34 ppm). The substitution pattern leads to a distinct splitting pattern due to spin-spin coupling between adjacent protons.

-

Methoxy Region (δ 3.5-4.0 ppm): The two methoxy groups are in different chemical environments. The C2-OCH₃ is ortho to the isothiocyanate group, while the C4-OCH₃ is para. This difference in position results in slightly different chemical shifts, appearing as two distinct singlets, as there are no adjacent protons to couple with.

¹H NMR Data Summary

The following table summarizes the experimental ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 600 MHz.

| Proton (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H6 | 6.75 | d | 9.0 | Coupled only to H5 (ortho-coupling). |

| H5 | 6.70 | dd | 9.0, 3.0 | Coupled to H6 (ortho) and H3 (meta-coupling). |

| H3 | 6.60 | d | 3.0 | Coupled only to H5 (meta-coupling). |

| C11-H₃ (at C2) | 3.79 | s | - | Singlet due to no adjacent protons. |

| C13-H₃ (at C4) | 3.67 | s | - | Singlet due to no adjacent protons. |

Note: The specific assignment of the two methoxy signals can be confirmed using 2D NMR techniques like NOESY.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic ring carbons, two for the methoxy carbons, and one for the isothiocyanate carbon.

Causality Behind Expected Signals:

-

Isothiocyanate Carbon (C8): The carbon atom in the -N=C=S group is highly deshielded and typically appears in the range of δ 130-145 ppm. A noteworthy phenomenon with isothiocyanates is that this signal can be very broad, sometimes to the point of being difficult to observe (a "near-silence").[1][2] This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the conformational flexibility around the C-N bond.[1][2]

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bearing the electron-donating methoxy groups (C2, C4) are shielded but the direct attachment to oxygen causes a large downfield shift, placing them typically between δ 150-160 ppm. The carbon attached to the isothiocyanate group (C1) is also shifted downfield. The protonated carbons (C3, C5, C6) are shielded relative to benzene (δ 128.5 ppm).

-

Methoxy Carbons (C11, C13): These aliphatic carbons attached to oxygen typically appear in the δ 55-60 ppm range.

¹³C NMR Data Summary

The table below details the assigned ¹³C NMR spectral data in CDCl₃ at 151 MHz.[3]

| Carbon (Atom No.) | Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | 153.4 | Aromatic carbon attached to -OCH₃, highly deshielded. |

| C4 | 150.5 | Aromatic carbon attached to -OCH₃, highly deshielded. |

| C8 (-NCS) | 140.3 | Characteristic chemical shift for the isothiocyanate carbon. |

| C1 | 121.1 | Quaternary carbon attached to the -NCS group. |

| C6 | 113.5 | Protonated aromatic carbon. |

| C5 | 112.5 | Protonated aromatic carbon. |

| C3 | 111.2 | Protonated aromatic carbon. |

| C11 (-OCH₃) | 56.5 | Methoxy carbon. |

| C13 (-OCH₃) | 55.9 | Methoxy carbon. |

Part 3: Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for the preparation and analysis of an NMR sample of this compound.

Detailed Step-by-Step Methodology for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]

-

Solvent Selection and Addition: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has minimal overlapping signals. Using a glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[4] If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[7]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm, which corresponds to the active volume of the NMR probe.[6]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is standard practice.[8]

-

Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Standardized workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural verification. The aromatic region of the ¹H spectrum displays a characteristic three-proton system with clear ortho and meta couplings, while the two methoxy groups appear as distinct singlets. The ¹³C spectrum is distinguished by the signals of the oxygen-substituted aromatic carbons and the characteristic, often broad, signal of the isothiocyanate carbon. By following the detailed experimental protocols and utilizing the spectral data provided in this guide, researchers can confidently identify and assess the purity of this compound, ensuring the reliability and validity of their scientific endeavors.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. organomation.com [organomation.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,4-Dimethoxyphenyl Isothiocyanate

This guide provides an in-depth technical analysis of 2,4-Dimethoxyphenyl isothiocyanate, focusing on its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies and spectral interpretation for this compound.

Introduction: The Significance of this compound

This compound (C₉H₉NO₂S) is an organic compound featuring a phenyl ring substituted with two methoxy groups and a reactive isothiocyanate functional group.[1] Isothiocyanates are a class of compounds known for their biological activity and are of significant interest in medicinal chemistry and drug development. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. This guide elucidates the core analytical techniques of IR and mass spectrometry to provide a detailed "fingerprint" of this molecule.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of this compound (liquid or solid) onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these is the strong, broad absorption associated with the asymmetric stretching of the isothiocyanate (-N=C=S) group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2100 | Asymmetric Stretch | Isothiocyanate (-N=C=S) | The most characteristic peak for isothiocyanates, often appearing as a strong, broad band.[2] |

| 3000-2800 | C-H Stretch | Aromatic C-H & Aliphatic C-H (in -OCH₃) | Indicates the presence of both the aromatic ring and the methyl groups of the methoxy substituents. |

| ~1600 | C=C Stretch | Aromatic Ring | Corresponds to the carbon-carbon double bond stretching within the phenyl ring.[2] |

| ~1250 and ~1040 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong absorptions characteristic of the C-O stretching in the methoxy groups attached to the aromatic ring. |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 100°C and ramping up to 250°C.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

MS Analysis:

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is suitable.

-

Detection: Scan a mass range of m/z 50-300.

-

Caption: A simplified workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides key structural information. The molecular ion peak (M⁺•) is observed at m/z 195, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is crucial for confirming the structure.

Key Fragments:

| m/z | Proposed Fragment | Significance |

| 195 | [C₉H₉NO₂S]⁺• | Molecular Ion (M⁺•) |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 152 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 180 fragment. |

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 195). The subsequent fragmentation is influenced by the presence of the methoxy groups.

Caption: Proposed primary fragmentation pathway of this compound.

The initial loss of a methyl radical (•CH₃) from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable ion at m/z 180. This is followed by the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of ions containing a methoxy group adjacent to a positive charge on the aromatic ring, resulting in the fragment at m/z 152.

Conclusion

The combination of FTIR and GC-MS provides a robust and comprehensive analytical approach for the characterization of this compound. FTIR confirms the presence of the key functional groups, most notably the isothiocyanate and methoxy moieties. GC-MS confirms the molecular weight and provides detailed structural information through a predictable fragmentation pattern. These methodologies, when applied with the rigor outlined in this guide, ensure the accurate identification and quality assessment of this important chemical entity in research and development settings.

References

An In-depth Technical Guide to the Reactivity of 2,4-Dimethoxyphenyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and reactivity of N,N'-disubstituted thioureas derived from 2,4-dimethoxyphenyl isothiocyanate and various primary amines. The reaction proceeds via a nucleophilic addition mechanism, where the primary amine attacks the electrophilic carbon of the isothiocyanate. The presence of two electron-donating methoxy groups on the phenyl ring of the isothiocyanate influences its reactivity. This guide will delve into the reaction mechanism, kinetics, and provide detailed experimental protocols for the synthesis and characterization of these thiourea derivatives. Furthermore, it will explore the potential applications of these compounds, particularly in the realm of medicinal chemistry, supported by relevant biological activity data.

Introduction: The Significance of this compound

Isothiocyanates (R-N=C=S) are a class of reactive organic compounds that serve as versatile building blocks in organic synthesis. Their reaction with primary and secondary amines provides a straightforward and efficient route to N,N'-disubstituted thioureas, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Among the various substituted isothiocyanates, this compound is a noteworthy reagent. The presence of two electron-donating methoxy groups at the ortho and para positions of the phenyl ring modulates the electronic properties of the isothiocyanate functional group, thereby influencing its reactivity and the properties of the resulting thiourea derivatives.

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural diversity that can be achieved by varying the primary amine reactant makes the synthesis of thiourea libraries an attractive strategy in drug discovery programs.

The Core Reaction: Nucleophilic Addition of Primary Amines to this compound

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This initial attack leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product.

Reaction Mechanism

The generally accepted mechanism for this reaction is depicted below:

References

A Technical Guide to the Reaction of 2,4-Dimethoxyphenyl Isothiocyanate with Amino Acid Residues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical reaction between 2,4-Dimethoxyphenyl isothiocyanate (DMP-ITC) and amino acid residues. Isothiocyanates are a pivotal class of reagents in bioconjugation, prized for their specific and efficient reactivity with primary amines. This document elucidates the underlying reaction mechanisms, explores the critical parameters governing reaction efficiency, and offers detailed, field-proven protocols for the successful conjugation of DMP-ITC to peptides and proteins. By synthesizing mechanistic principles with practical application, this guide serves as an essential resource for professionals engaged in protein modification, proteomics, and the development of bioconjugate-based therapeutics and diagnostics.

Introduction to Isothiocyanates in Bioconjugation

The covalent modification of proteins is a cornerstone of modern biotechnology and drug development. Among the arsenal of chemical tools available, reagents targeting primary amines—the N-terminal α-amine and the ε-amine of lysine residues—are the most widely employed due to their accessibility and nucleophilic character. The isothiocyanate functional group (-N=C=S) is a powerful electrophile that reacts readily with such nucleophiles under specific conditions.[1][2]

Unlike other amine-reactive moieties like N-hydroxysuccinimide (NHS) esters, the isothiocyanate group forms a highly stable thiourea linkage upon reaction with an amine.[3][4] This stability is advantageous for applications requiring robust, long-lasting conjugates. This compound belongs to the family of aryl isothiocyanates, whose reactivity is modulated by substituents on the aromatic ring.[5][6] The electron-donating methoxy groups in DMP-ITC influence the electronic properties of the isothiocyanate carbon, making it a reliable and effective reagent for protein modification.

Reaction Mechanism and Specificity

The utility of DMP-ITC hinges on its predictable and selective reactivity towards specific amino acid residues. Understanding the underlying chemical mechanism is paramount for designing and troubleshooting conjugation experiments.

Primary Reaction: Formation of a Thiourea Linkage

The principal reaction of DMP-ITC is with unprotonated primary amines, namely the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine side chains.[7][8] The reaction proceeds via a nucleophilic addition mechanism.

-

Nucleophilic Attack: The nitrogen atom of the deprotonated amine (R-NH₂) acts as a nucleophile, attacking the central, electron-deficient carbon atom of the isothiocyanate group (-N=C=S).

-

Thiourea Formation: This attack forms a stable, covalent thiourea bond between the target protein and the DMP-ITC molecule.[1][9]

This reaction is highly dependent on the availability of the lone pair of electrons on the amine's nitrogen, a condition dictated primarily by the reaction pH.[3]

Caption: Reaction mechanism of DMP-ITC with a primary amine.

Reaction Selectivity and Potential Side Reactions

While primary amines are the main target, other nucleophilic amino acid side chains can potentially react with isothiocyanates, though typically under different conditions or with lower efficiency.

-

Thiols (Cysteine): The thiol group of cysteine is a potent nucleophile and can react with isothiocyanates to form a dithiocarbamate linkage. This reaction is generally favored at a slightly acidic to neutral pH (pH 6.0-8.0).[9] However, the resulting adduct can be less stable than the thiourea bond formed with amines.[7]

-

Hydroxyls (Tyrosine): Reaction with hydroxyl-containing residues is generally not observed under physiological pH conditions.[7]

-

Hydrolysis: A key competing reaction is the hydrolysis of the isothiocyanate group by water, particularly at elevated pH.[1][10] This underscores the importance of using anhydrous solvents for stock solutions and executing the reaction in a timely manner.

For most applications, selectivity for primary amines can be achieved by carefully controlling the reaction pH to be in the alkaline range (pH 8.5-9.5).[3][4]

Factors Influencing Reaction Efficiency

Optimizing the reaction between DMP-ITC and a protein requires careful consideration of several experimental parameters. The interplay of these factors determines the final degree of labeling, yield, and preservation of protein function.

| Parameter | Optimal Range / Condition | Rationale & Expert Insight |

| pH | 8.5 - 9.5 | This pH range is the critical trade-off point. It is sufficiently alkaline to deprotonate a significant fraction of lysine ε-amino groups (pKa ≈ 10.5) and N-terminal α-amino groups (pKa ≈ 7-8) into their nucleophilic -NH₂ form, driving the reaction forward.[1][3] Below pH 8, the reaction rate slows dramatically. Above pH 9.5, the risk of protein denaturation and accelerated hydrolysis of the DMP-ITC reagent increases significantly.[3][11] |

| Buffer System | Carbonate-Bicarbonate, Borate | Crucial Choice: The buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will actively compete with the protein for reaction with DMP-ITC, drastically reducing or completely inhibiting the desired conjugation.[4][8][12] |

| Stoichiometry | 10- to 100-fold molar excess of DMP-ITC | A molar excess of the labeling reagent is used to drive the reaction towards completion, especially when labeling dilute protein solutions. The exact ratio must be optimized empirically for each specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of activity due to excessive modification.[4][13][14] |

| Solvent for Reagent | Anhydrous DMSO or DMF | DMP-ITC is susceptible to hydrolysis.[10] A stock solution should always be prepared fresh in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the aqueous protein solution immediately.[4][8] |

| Temperature & Time | 4°C (overnight) or Room Temp (2-4 hours) | Lower temperatures (4°C) are generally preferred for longer incubation times (8-16 hours) to minimize potential protein degradation and side reactions.[8][12] Shorter reactions at room temperature can also be effective but may require more careful monitoring. |

Experimental Protocol: Labeling a Model Protein with DMP-ITC

This protocol provides a robust, self-validating workflow for the conjugation of DMP-ITC to a protein containing accessible primary amines.

Caption: Standard experimental workflow for protein conjugation.

Materials and Reagents

-

Target Protein (≥2 mg/mL for efficiency)

-

This compound (DMP-ITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., PD-10) or dialysis tubing (appropriate MWCO)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology

-

Protein Preparation (Buffer Exchange):

-

Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).[8][12]

-

Exchange the protein into the cold (4°C) Conjugation Buffer using a desalting column or dialysis.

-

Adjust the final protein concentration to 2-5 mg/mL. Higher concentrations improve reaction kinetics.

-

Self-Validation: Measure protein concentration (e.g., A280) before and after buffer exchange to quantify any protein loss.

-

-

DMP-ITC Stock Solution Preparation:

-

Immediately before use , dissolve DMP-ITC in anhydrous DMSO to create a 10 mg/mL stock solution.[14]

-

Calculate the volume of DMP-ITC stock required for the desired molar excess (e.g., 20-fold).

-

mmol (protein) = [Protein (mg/mL) × Volume (mL)] / MW (protein, kDa)

-

mg (DMP-ITC) = mmol (protein) × Molar Excess × MW (DMP-ITC, 195.24 g/mol )

-

-

-

Conjugation Reaction:

-

Place the protein solution in a reaction vessel on a gentle rotator or stirrer at 4°C.

-

Slowly add the calculated volume of the DMP-ITC stock solution to the stirring protein solution. Add in small aliquots to prevent protein precipitation.

-

Incubate the reaction for 8-16 hours at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Following incubation, remove the unreacted and hydrolyzed DMP-ITC to prevent non-covalent association and interference in downstream assays.

-

Equilibrate a desalting column with your desired final storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the purified, labeled protein, which will elute first. Alternatively, perform extensive dialysis against the storage buffer.[4][12]

-

-

Characterization and Storage:

-

Confirm successful conjugation and estimate the degree of labeling using techniques such as UV-Visible spectroscopy or, more definitively, mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the number of attached DMP-ITC molecules.

-

Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C), potentially with a cryoprotectant.

-

Applications in Research and Drug Development

The reaction of DMP-ITC with amino acids is not merely a chemical curiosity; it is a gateway to numerous applications:

-

Protein Sequencing: The foundational reaction of aryl isothiocyanates with the N-terminus is the basis of Edman degradation, a classical method for determining the amino acid sequence of a protein.[1][15]

-

Mass Spectrometry Probes: Substituted phenyl isothiocyanates can be designed to enhance ionization or induce predictable fragmentation patterns in mass spectrometry, aiding in quantitative proteomics and structural analysis.[16][17]

-

Bioconjugation: DMP-ITC can serve as a stable, non-cleavable linker to attach other molecules of interest—such as drugs, imaging agents, or polyethylene glycol (PEG) chains—to a protein scaffold.[11]

Troubleshooting

-

Low Labeling Efficiency:

-

Cause: Incorrect pH; presence of competing amines in the buffer; degraded/hydrolyzed DMP-ITC.

-

Solution: Verify the pH of the Conjugation Buffer is between 8.5-9.5. Ensure the protein was fully buffer-exchanged into an amine-free system. Always prepare the DMP-ITC stock solution fresh in anhydrous DMSO.

-

-

Protein Precipitation:

-

Cause: High degree of labeling leading to changes in protein solubility; adding the organic solvent too quickly.

-

Solution: Reduce the molar excess of DMP-ITC. Add the DMP-ITC stock solution more slowly and in smaller aliquots while stirring.

-

-

Loss of Biological Activity:

-

Cause: Modification of lysine residues critical for protein function, structure, or interaction sites.

-

Solution: Titrate the molar excess of DMP-ITC to find the lowest ratio that provides sufficient labeling while preserving activity. Consider site-directed mutagenesis to protect critical lysine residues if their location is known.

-

Conclusion

The reaction of this compound with primary amino groups is a robust and highly specific method for the covalent modification of proteins and peptides. By understanding the core nucleophilic addition mechanism and meticulously controlling key parameters—most notably pH and buffer composition—researchers can achieve efficient and reproducible conjugation. The resulting stable thiourea linkage makes DMP-ITC an invaluable tool for applications ranging from fundamental protein characterization to the development of sophisticated bioconjugates for therapeutic and diagnostic purposes.

References

- 1. scispace.com [scispace.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CAS 33904-03-9: this compound [cymitquimica.com]

- 6. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]

- 17. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Dimethoxyphenyl Isothiocyanate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,4-Dimethoxyphenyl isothiocyanate, a crucial reagent in synthetic organic chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate experimental design and execution.

Introduction: Understanding the Molecular Landscape

This compound (DMPI) is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and two electron-donating methoxy (-OCH₃) groups on the phenyl ring.[1] Its molecular structure dictates its physical and chemical properties, including its solubility, which is a critical parameter for its application in various chemical reactions and biological assays. The presence of the methoxy groups can enhance its solubility in organic solvents.[1]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. In DMPI, the aromatic ring constitutes a nonpolar region, while the isothiocyanate and methoxy groups introduce polarity. The overall solubility is a balance between these competing characteristics.

The molecular structure of this compound is visualized below:

Caption: Molecular structure of this compound.

Predicted Solubility Profile of this compound

The presence of the dimethoxy-substituted phenyl ring in DMPI suggests it will be readily soluble in many common organic solvents. For comparison, the structurally related precursor, 2,4-dimethoxyaniline, is soluble in ether, alcohol, benzene, and hot petroleum ether, with a water solubility of 7 g/L.[6][7][8][9][10] Phenyl isothiocyanate is reported to be soluble in ethanol, ether, acetone, and chloroform.[1][11]

Based on these principles and data from similar compounds, the following table summarizes the predicted solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic ring of DMPI will interact favorably with these nonpolar solvents through London dispersion forces.[12][13] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar isothiocyanate and methoxy groups of DMPI, while also accommodating the nonpolar aromatic ring.[13][14] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The hydroxyl groups of these solvents can act as hydrogen bond acceptors for the nitrogen and oxygen atoms in DMPI. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the hydrogen bonding network of the solvent. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring dominates the molecule's character, leading to poor interaction with the highly polar, hydrogen-bonded network of water.[1][11][14] |

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocol outlines a robust method for the qualitative and semi-quantitative determination of solubility.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Small test tubes or vials

-

Pipettes

Experimental Workflow

The general workflow for determining the solubility of a solid compound in a given solvent is outlined below.

References

- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dimethoxyaniline CAS#: 2735-04-8 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Reaction Between 2,4-Dimethoxyphenyl Isothiocyanate and Thiols

Introduction

In the landscape of modern drug development and bioconjugation, the precise and stable covalent modification of biomolecules is paramount. Among the chemical reactions employed for this purpose, the reaction between isothiocyanates and thiols stands out for its efficiency and the stability of the resulting linkage. This guide focuses on the specific reaction between 2,4-Dimethoxyphenyl isothiocyanate and thiol-containing molecules. The 2,4-dimethoxy substitution on the phenyl ring provides unique electronic properties that can influence the reactivity of the isothiocyanate group.[1] This reaction is of significant interest to researchers and scientists in the field due to its applications in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing biomolecules onto surfaces.[2][3] Understanding the core mechanism, kinetics, and the factors that influence this reaction is crucial for its successful application.

The Core Reaction Mechanism: Nucleophilic Addition to Form a Dithiocarbamate

The fundamental reaction between an isothiocyanate (R-N=C=S) and a thiol (R'-SH) is a nucleophilic addition. The sulfur atom of the thiol, particularly in its more nucleophilic thiolate anion form (R'-S⁻), acts as the nucleophile. It attacks the electrophilic central carbon atom of the isothiocyanate group. This attack leads to the formation of a dithiocarbamate linkage (-NH-C(=S)-S-).[4]

The reaction with this compound proceeds as follows:

-

Deprotonation of the Thiol: The reaction is highly dependent on the pH of the medium. For the thiol to be a potent nucleophile, it must be in its deprotonated thiolate form. This is governed by the pKa of the thiol group.

-

Nucleophilic Attack: The thiolate anion attacks the central carbon of the isothiocyanate. The electron density then shifts to the nitrogen and sulfur atoms of the isothiocyanate group.

-

Protonation: The nitrogen atom is subsequently protonated by a proton source in the reaction medium, typically the solvent or a buffer component, to yield the stable dithiocarbamate product.

The presence of the two methoxy groups on the phenyl ring of this compound can influence the electrophilicity of the central carbon atom through electronic effects, potentially modulating the reaction rate.[1]

Caption: Nucleophilic addition of a thiol to this compound.

Key Factors Influencing the Reaction

The success and efficiency of the reaction between this compound and thiols are governed by several critical parameters. Optimizing these factors is essential to achieve high yields and specificity, particularly in the context of bioconjugation where side reactions must be minimized.

| Factor | Effect on Reaction | Causality and Field-Proven Insights |

| pH | Crucial for reaction rate and selectivity. | The reaction rate is highly dependent on the concentration of the nucleophilic thiolate anion (R-S⁻). Operating at a pH slightly above the thiol's pKa (typically around 8.0-9.0 for cysteine residues in proteins) increases the thiolate concentration, thus accelerating the reaction. However, isothiocyanates can also react with primary amines (e.g., lysine residues) at higher pH values (pH 9-11).[4] Therefore, for selective thiol modification, a pH range of 7.0-8.5 is often optimal, balancing thiol reactivity with minimizing amine cross-reactivity.[4] |

| Solvent | Influences reactant solubility and reaction rate. | A polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the isothiocyanate before its addition to an aqueous buffer containing the thiol-bearing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.[3] |

| Temperature | Affects reaction kinetics. | The reaction is typically carried out at room temperature (20-25°C) or at 4°C.[2] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions or protein degradation, though this will also extend the required reaction time.[2] |

| Molar Ratio of Reactants | Determines the extent of labeling. | A molar excess of the isothiocyanate is generally used to drive the reaction to completion, especially when labeling proteins.[2] A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of function.[2] |

| Presence of Other Nucleophiles | Can lead to side reactions. | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target thiol for reaction with the isothiocyanate.[3] Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used alternatives. |

Experimental Protocol: Labeling a Thiol-Containing Peptide

This protocol provides a general framework for the conjugation of this compound to a model peptide containing a cysteine residue.

Materials and Reagents

-

This compound

-

Thiol-containing peptide (e.g., Glutathione or a custom cysteine-containing peptide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)[3]

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)

Step-by-Step Methodology

-

Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, it may need to be treated with a reducing agent (e.g., TCEP) followed by removal of the reducing agent prior to labeling.

-

Isothiocyanate Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] This solution should be prepared fresh for each labeling reaction.

-

Labeling Reaction: While gently vortexing the peptide solution, add the desired molar excess (e.g., 10-fold) of the this compound solution. It is recommended to add the isothiocyanate solution in small aliquots.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2] The optimal incubation time may need to be determined experimentally.

-

Quenching the Reaction: Add the quenching reagent to a final concentration of 50 mM to consume any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.

-

Purification of the Conjugate: Separate the labeled peptide from unreacted isothiocyanate and other small molecules using an appropriate chromatography method. For peptides, reverse-phase HPLC is often suitable. For larger proteins, size-exclusion chromatography is a common choice.[5]

-

Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: A streamlined workflow for labeling thiols with isothiocyanates.

Applications in Drug Development and Bioconjugation

The reaction between this compound and thiols is a valuable tool in the development of targeted therapeutics and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): This chemistry can be used to attach potent cytotoxic drugs to monoclonal antibodies. The thiol groups of cysteine residues, either naturally occurring or engineered into the antibody structure, provide specific sites for conjugation.

-

Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules functionalized with an isothiocyanate group to proteins allows for their detection and tracking in various biological assays, including immunoassays, fluorescence microscopy, and flow cytometry.[2]

-

Immobilization of Biomolecules: Covalently attaching enzymes or antibodies to solid supports via this reaction is a common strategy for developing biosensors and affinity chromatography columns.

Conclusion

The reaction of this compound with thiols provides a robust and reliable method for the covalent modification of biomolecules. A thorough understanding of the underlying nucleophilic addition mechanism and the influence of key reaction parameters, particularly pH, is essential for achieving high efficiency and selectivity. By following well-defined experimental protocols and employing appropriate analytical techniques for characterization, researchers can successfully leverage this powerful conjugation chemistry for a wide range of applications in drug development, diagnostics, and broader scientific research.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4-Dimethoxyphenyl Isothiocyanate in the Synthesis of Bioactive Compounds

Introduction: Unlocking Bioactive Potential with a Versatile Synthon

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. In this context, 2,4-Dimethoxyphenyl isothiocyanate emerges as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the electron-donating methoxy groups on the phenyl ring, render it a reactive and adaptable reagent for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the practical applications of this compound, with a focus on the synthesis of biologically active thiourea and thiazole derivatives. We will delve into detailed, field-proven protocols, the mechanistic rationale behind experimental choices, and methods for evaluating the bioactivity of the resulting compounds.

The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily undergoing addition reactions with a wide range of nucleophiles. The presence of the 2,4-dimethoxy substitution pattern on the aromatic ring further enhances the reactivity of the isothiocyanate group, making reactions with even weakly nucleophilic amines feasible under mild conditions. This reactivity profile, combined with the potential for the dimethoxyphenyl moiety to engage in favorable interactions with biological targets, makes this reagent a cornerstone for generating libraries of compounds with potential therapeutic applications, particularly in the realms of anticancer and antimicrobial drug discovery.

Part 1: Synthesis of Bioactive N,N'-Disubstituted Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are not merely synthetic intermediates but often exhibit significant biological activities themselves, including anticancer, antibacterial, and antifungal properties.[1][2]

Mechanistic Rationale: The Nucleophilic Addition Pathway

The synthesis of thioureas from isothiocyanates proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea product. The electron-donating nature of the 2,4-dimethoxyphenyl group increases the electron density on the isothiocyanate nitrogen, making the central carbon more susceptible to nucleophilic attack.

Caption: Fig. 1: Mechanism of Thiourea Synthesis.

Detailed Protocol 1: Synthesis of N-(Aryl/Alkyl)-N'-(2,4-dimethoxyphenyl)thioureas

This protocol provides a general procedure for the synthesis of a wide range of thiourea derivatives from this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Round-bottom flask

-

Apparatus for filtration (Büchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent (e.g., 20 mL of DCM per gram of isothiocyanate).

-

Amine Addition: To the stirred solution, add the desired amine (1.0-1.1 equivalents) dropwise at room temperature. For less reactive amines, the reaction may be gently heated to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the isothiocyanate starting material is a good indicator of reaction completion. Typically, reactions are complete within 1-4 hours at room temperature or 1-2 hours at reflux.

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification: The crude thiourea derivative can be purified by recrystallization from a suitable solvent or solvent system. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.

-

Characterization: Confirm the structure and purity of the synthesized thiourea derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

| Derivative Type | Amine Example | Typical Reaction Conditions | Yield Range |

| N-Aryl | Aniline | DCM, Room Temperature, 2-4 h | 85-95% |

| N-Alkyl | Benzylamine | THF, Room Temperature, 1-3 h | 90-98% |

| N-Heterocyclic | Morpholine | Acetonitrile, Reflux, 1-2 h | 88-96% |

Part 2: Synthesis of Bioactive 2-Amino-4-arylthiazole Derivatives

The thiourea derivatives synthesized in Part 1 serve as excellent precursors for the construction of more complex heterocyclic systems. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic and reliable method for preparing thiazole rings.[3] Thiazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[4][5]

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of a thiourea with an α-haloketone. The reaction proceeds through a series of steps:

-

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, forming a five-membered ring.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Fig. 2: Hantzsch Thiazole Synthesis Workflow.

Detailed Protocol 2: Hantzsch Synthesis of 2-(2,4-Dimethoxyphenylamino)-4-arylthiazoles

This protocol describes the synthesis of 2-aminothiazole derivatives from the previously synthesized N-(2,4-dimethoxyphenyl)thioureas.

Materials:

-

N-(2,4-dimethoxyphenyl)thiourea derivative (from Protocol 1)

-

Appropriate α-haloketone (e.g., 2-bromoacetophenone, 2-chloro-4'-fluoroacetophenone)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Round-bottom flask with reflux condenser

-

Apparatus for filtration

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the N-(2,4-dimethoxyphenyl)thiourea derivative (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: Add the α-haloketone (1.0 equivalent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up and Neutralization:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or an organic base until the effervescence ceases.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

The crude thiazole derivative can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

-

Characterization: Confirm the structure and purity of the synthesized thiazole derivative using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

| α-Haloketone Example | Resulting Thiazole Product | Typical Yield Range |

| 2-Bromoacetophenone | 2-(2,4-Dimethoxyphenylamino)-4-phenylthiazole | 75-85% |

| 2-Chloro-4'-fluoroacetophenone | 2-(2,4-Dimethoxyphenylamino)-4-(4-fluorophenyl)thiazole | 70-80% |

Part 3: Evaluation of Bioactivity

Once synthesized, the novel thiourea and thiazole derivatives can be screened for their biological activities. The following are standard protocols for assessing their potential as anticancer and antimicrobial agents.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a widely used method for screening the cytotoxic potential of novel compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound Type | Example Cancer Cell Line | Representative IC₅₀ Range (µM) |

| N-Aryl-N'-(2,4-dimethoxyphenyl)thiourea | MCF-7 (Breast Cancer) | 5 - 50 |

| 2-(2,4-Dimethoxyphenylamino)-4-arylthiazole | A549 (Lung Cancer) | 1 - 25 |

Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[1]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Compound Dilution: Prepare serial dilutions of the synthesized compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

| Compound Type | Example Microorganism | Representative MIC Range (µg/mL) |

| N-Aryl-N'-(2,4-dimethoxyphenyl)thiourea | Staphylococcus aureus | 16 - 128 |

| 2-(2,4-Dimethoxyphenylamino)-4-arylthiazole | Candida albicans | 8 - 64 |

Conclusion

This compound serves as a powerful and versatile reagent in the synthesis of bioactive compounds. The straightforward and high-yielding protocols for the preparation of thiourea and thiazole derivatives, coupled with their significant potential as anticancer and antimicrobial agents, make this synthon an invaluable tool for researchers in drug discovery and medicinal chemistry. The methodologies and screening protocols detailed in this guide provide a solid foundation for the exploration and development of novel therapeutic agents based on the 2,4-dimethoxyphenyl scaffold.

References

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

Application Note & Protocol: 2,4-Dimethoxyphenyl Isothiocyanate for Sensitive HPLC Analysis of Primary and Secondary Amines

Senior Application Scientist Commentary:

In modern analytical chemistry, particularly within pharmaceutical and biological research, we are often faced with the challenge of detecting and quantifying molecules that lack a native chromophore or fluorophore. This makes their detection by common HPLC detectors like UV-Vis or fluorescence challenging. Pre-column derivatization is a powerful strategy to overcome this limitation. Here, we present a comprehensive guide to using 2,4-Dimethoxyphenyl isothiocyanate (2,4-DMPIT), a highly effective reagent for tagging primary and secondary amines. The addition of the dimethoxyphenyl group imparts excellent UV absorbance to the analyte, significantly enhancing sensitivity. Furthermore, the increased hydrophobicity of the resulting thiourea derivative improves its retention on reversed-phase columns, allowing for better separation from polar matrix components. This note provides not just the "how" but the critical "why" behind the procedural steps, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Principle of Derivatization with this compound

This compound is an aromatic compound containing a highly reactive isothiocyanate functional group (-N=C=S).[1] This group readily undergoes a nucleophilic addition reaction with the unshared electron pair of primary and secondary amines. The reaction, typically carried out under mild alkaline conditions, results in the formation of a stable N,N'-disubstituted thiourea derivative.

The primary purpose of this derivatization is twofold:

-

Introduction of a Chromophore: The 2,4-dimethoxyphenyl moiety is a strong chromophore, providing the derivatized analyte with significant UV absorbance, typically around 254 nm. This allows for sensitive detection using standard HPLC-UV systems.[2]

-

Enhanced Chromatographic Retention: Many small, polar amines (like amino acids or biogenic amines) are poorly retained on common reversed-phase (e.g., C18) HPLC columns.[3] The addition of the bulky, hydrophobic 2,4-dimethoxyphenyl group increases the derivative's affinity for the stationary phase, leading to longer retention times and improved separation from early-eluting, unretained matrix components.[3]

The general reaction mechanism is illustrated below:

Caption: Reaction of an amine with this compound.

Advantages of this compound

While other isothiocyanates like phenyl isothiocyanate (PITC) are widely used, 2,4-DMPIT offers several potential advantages:

-

High Reactivity: The isothiocyanate group reacts efficiently with primary and secondary amines under mild conditions.[1]

-

Stable Derivatives: The resulting thiourea derivatives are chemically stable, allowing for sample analysis without significant degradation, which is crucial for autosampler sequences.[4]

-

Strong UV Absorbance: The dimethoxy substitution can enhance the molar absorptivity of the derivative compared to simpler phenyl isothiocyanates, potentially leading to lower detection limits.

-

Absence of Reagent Peaks: Excess reagent and by-products can often be separated from the derivatized analytes chromatographically or removed via a simple liquid-liquid extraction step prior to injection.[4][5]

Detailed Experimental Protocol

This protocol provides a general framework for the derivatization and analysis of primary and secondary amines in a sample matrix. Optimization will be required based on the specific analytes and matrix.

Reagents and Materials

-

This compound (≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Triethylamine (TEA)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Hexane, HPLC grade

-

Analyte standards of interest

-

Volumetric flasks, pipettes, and autosampler vials

-

0.22 µm syringe filters

Solution Preparation

-

Borate Buffer (100 mM, pH 9.0): Dissolve 6.18 g of boric acid in 950 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH. Bring the final volume to 1 L with water. Rationale: A basic pH is required to ensure the amine is in its deprotonated, nucleophilic state for efficient reaction.

-

Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 2,4-DMPIT in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light. Rationale: Isothiocyanates can degrade over time, especially in the presence of moisture. Fresh preparation ensures maximum reactivity.

-

Mobile Phase A (e.g., 20 mM Sodium Acetate, pH 6.5): Prepare as required for the specific HPLC method.

-

Mobile Phase B (e.g., Acetonitrile/Methanol mixture): Prepare as required for the specific HPLC method.

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the amine standard(s) in a suitable solvent (e.g., 10 mM HCl or water). Perform serial dilutions to create a calibration curve (e.g., 1-100 µM).

-

Sample Preparation: For biological fluids like plasma, protein precipitation is necessary. Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant. For other samples, ensure they are filtered and free of particulates.

Step-by-Step Derivatization Procedure

-

Aliquot: In a microcentrifuge tube, add 100 µL of the prepared standard or sample supernatant.

-

Buffering: Add 100 µL of 100 mM Borate Buffer (pH 9.0). Vortex briefly.

-

Add Reagent: Add 200 µL of the 10 mg/mL 2,4-DMPIT solution in acetonitrile. Rationale: A molar excess of the derivatizing reagent is used to drive the reaction to completion.

-